6-allyl-N-(4-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-allyl-N-(4-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a heterocyclic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a dibenzo[c,e][1,2]thiazine core with an allyl group and an ethylphenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-allyl-N-(4-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-allyl-N-(4-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide functionality to a sulfide.
Substitution: The allyl and ethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-allyl-N-(4-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-allyl-N-(4-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Shares a similar core structure but lacks the allyl and ethylphenyl groups.
Thiazine derivatives: A broad class of compounds with varying substituents and functionalities.
Uniqueness
6-allyl-N-(4-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H22N2O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C24H22N2O3S/c1-3-15-26-22-14-11-18(24(27)25-19-12-9-17(4-2)10-13-19)16-21(22)20-7-5-6-8-23(20)30(26,28)29/h3,5-14,16H,1,4,15H2,2H3,(H,25,27) |
InChI Key |
ZWKWHIOLOWSWNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C |
Origin of Product |
United States |
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